molecular formula C9H12N2O4 B13622783 Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate

Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate

Cat. No.: B13622783
M. Wt: 212.20 g/mol
InChI Key: CHWXJHLQDKZYOT-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate is a synthetic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate typically involves the reaction of 4-amino-1H-pyrrole-2-carboxylic acid with methyl 2-bromo-2-methoxyacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrrole compounds.

Scientific Research Applications

Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and carbonyl groups can participate in various chemical interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-methoxy-2-oxoethyl)aminoacetate hydrochloride
  • 4-Amino-1-(2-methoxy-2-oxoethyl)-2-methylquinolinium

Uniqueness

Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1h-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Biological Activity

Methyl 4-amino-1-(2-methoxy-2-oxoethyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including research findings, potential therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula : C9H12N2O4
  • Molecular Weight : 212.20 g/mol
  • Structure : The compound features a pyrrole ring substituted with an amino group and a methoxy-oxoethyl moiety, which contributes to its biological properties.

Biological Activities

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies indicate that pyrrole derivatives possess significant antimicrobial properties. The specific compound has shown effectiveness against certain bacterial strains, although detailed data on its spectrum of activity is still under investigation.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : The compound's structure suggests possible interactions with cellular pathways involved in cancer progression. Initial assays indicate it may induce apoptosis in cancer cell lines, although further studies are needed to elucidate its mechanisms of action .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
Methyl 4-bromo-1H-pyrrole-2-carboxylateC9H8BrN2O2Contains bromine; studied for surface-enhanced Raman spectroscopy (SERS) applications.
Methyl 3-isothiocyanato-1-(2-methoxy-2-oxoethyl)-4-phenyl-1H-pyrrole-2-carboxylateC13H14N2O3SIsothiocyanate group enhances biological activity against cancer cells.
Methyl 4-(2-aminopropanoyl)-1-methyl-1H-pyrrole-2-carboxylateC11H14N2O3Features an additional amino propanoyl group; potential for diverse biological activities.

Research Findings and Case Studies

Research on this compound is ongoing, with various studies focusing on its synthesis and biological evaluation:

  • Synthesis Techniques : The compound is typically synthesized through multi-step organic synthesis methods, which require careful control of reaction conditions to ensure high yields and purity .
  • Biological Assays : Various assays are being conducted to evaluate its efficacy against different biological targets, including antimicrobial susceptibility tests and cytotoxicity assays against cancer cell lines .

Understanding the mechanism of action for this compound involves studying its interactions with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking and spectroscopy are employed to analyze how this compound binds to its targets, potentially revealing pathways for therapeutic intervention.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 4-amino-1-(2-methoxy-2-oxoethyl)pyrrole-2-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-14-8(12)5-11-4-6(10)3-7(11)9(13)15-2/h3-4H,5,10H2,1-2H3

InChI Key

CHWXJHLQDKZYOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C=C1C(=O)OC)N

Origin of Product

United States

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